2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)aceticacid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)acetic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The trifluorophenyl group can be introduced through various methods, including Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods. Flow microreactor systems have been developed for the efficient and sustainable introduction of the tert-butoxycarbonyl group into organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Trifluoroacetic acid and hydrochloric acid are commonly used for Boc deprotection.
Substitution: Reagents such as halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Medicine: May be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)acetic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This property is particularly useful in multi-step organic synthesis, where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Similar Compounds
(Boc-aminooxy)acetic acid: Another compound featuring a Boc protecting group, used in similar applications.
2-(tert-Butylcarbonylamino)phenylboronic acid: Contains a Boc group and is used in boronic acid chemistry.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)acetic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic properties and reactivity compared to other Boc-protected compounds. This makes it particularly valuable in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C13H14F3NO4 |
---|---|
Molecular Weight |
305.25 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3,4,5-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C13H14F3NO4/c1-13(2,3)21-12(20)17-10(11(18)19)6-4-7(14)9(16)8(15)5-6/h4-5,10H,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
KXMWGFDMLPNSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C(=C1)F)F)F)C(=O)O |
Origin of Product |
United States |
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